N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a bromothiophene moiety, and a phenoxyacetamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the bromothiophene moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the bromothiophene unit . The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate aldehydes . The final step involves the coupling of the thiadiazole and bromothiophene units with phenoxyacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the bromothiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Uniqueness
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is unique due to its combination of a thiadiazole ring, bromothiophene moiety, and phenoxyacetamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H10BrN3O2S2 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C14H10BrN3O2S2/c15-11-7-6-10(21-11)13-17-14(22-18-13)16-12(19)8-20-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18,19) |
InChI Key |
ZBBYQTHIWGFESC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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